molecular formula C9H20BrNO2 B106682 Butyrylcholine bromide CAS No. 18956-84-8

Butyrylcholine bromide

カタログ番号: B106682
CAS番号: 18956-84-8
分子量: 254.16 g/mol
InChIキー: RPYPSMVHOUZJIP-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butyrylcholine bromide, also known as this compound, is a useful research compound. Its molecular formula is C9H20BrNO2 and its molecular weight is 254.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1.1. Inhibition of Butyrylcholinesterase

BCB is primarily used in studies aimed at inhibiting BChE, which has significant implications for treating neurodegenerative diseases like Alzheimer’s disease (AD). Research indicates that elevated BChE levels are associated with cognitive decline in AD patients. Selective BChE inhibitors, including derivatives of BCB, have been developed to enhance acetylcholine levels in the brain, potentially improving cognitive function .

1.2. Structure-Activity Relationship Studies

BCB has been utilized in structure-activity relationship (SAR) studies to identify novel inhibitors of BChE. For instance, researchers have synthesized various quaternary derivatives and assessed their inhibitory potency against BChE and acetylcholinesterase (AChE). These studies have revealed compounds with significantly higher selectivity for BChE over AChE, highlighting the potential for developing targeted therapies for AD .

Neurodegenerative Disease Research

2.1. Alzheimer’s Disease Treatment

In the context of AD, BCB serves as a model compound to explore the therapeutic potential of BChE inhibition. Studies have demonstrated that selective inhibition of BChE can lead to increased acetylcholine levels, which may alleviate symptoms associated with cholinergic deficits in AD patients . Additionally, certain BCB derivatives have shown promising results in enhancing cognitive performance in animal models of AD .

2.2. Cocaine Addiction Therapy

BCB and its derivatives are also being investigated for their role in treating cocaine addiction. Variants of BChE engineered to hydrolyze cocaine more effectively have been developed, with the potential to serve as bioscavengers against cocaine toxicity. This application underscores the versatility of BCB in addressing both neurological and substance abuse disorders .

Enzyme Activity Studies

3.1. Mechanistic Insights into Cholinesterase Function

BCB is frequently employed in enzymatic assays to study the kinetics of BChE activity. By using BCB as a substrate, researchers can elucidate the mechanisms by which various inhibitors affect enzyme function. This has led to a deeper understanding of how alterations in BChE activity correlate with disease progression and therapeutic outcomes .

3.2. Genetic Variability and Enzyme Activity Correlation

Studies have also examined the genetic variability of BChE among different populations and its impact on enzyme activity levels. Such research is crucial for understanding individual responses to cholinesterase inhibitors and tailoring personalized treatment strategies for conditions like Gulf War Illness (GWI), where altered BChE activity has been observed .

Table 1: Summary of Selective Butyrylcholinesterase Inhibitors

Compound NameIC50 (μM)Selectivity Ratio (BChE/AChE)Application Area
N-para-bromobenzyl cinchonidinium bromide0.195-510Neurodegenerative diseases
Compound 160.443Not specifiedAlzheimer's disease treatment
Cymserine analogs1.29Not specifiedCognitive enhancement

Case Studies

Case Study 1: Development of Selective Inhibitors for Alzheimer’s Disease
A study identified several derivatives of BCB that exhibited high selectivity for BChE over AChE, demonstrating their potential as therapeutic agents for AD. These compounds were evaluated based on their binding affinity and ability to penetrate the blood-brain barrier (BBB), making them promising candidates for further development .

Case Study 2: Enzyme Activity Correlation with Genetic Variants
Research involving Gulf War veterans assessed the correlation between genetic variants of BChE and enzyme activity levels in relation to GWI symptoms. The findings indicated that specific genetic profiles could predict enzyme activity variations, influencing treatment efficacy with cholinesterase inhibitors .

特性

CAS番号

18956-84-8

分子式

C9H20BrNO2

分子量

254.16 g/mol

IUPAC名

2-butanoyloxyethyl(trimethyl)azanium;bromide

InChI

InChI=1S/C9H20NO2.BrH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChIキー

RPYPSMVHOUZJIP-UHFFFAOYSA-M

SMILES

CCCC(=O)OCC[N+](C)(C)C.[Br-]

正規SMILES

CCCC(=O)OCC[N+](C)(C)C.[Br-]

Key on ui other cas no.

18956-84-8

関連するCAS

3922-86-9 (Parent)

同義語

utyrylcholine
butyrylcholine bromide
butyrylcholine chloride
butyrylcholine iodide
butyrylcholine perchlorate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。